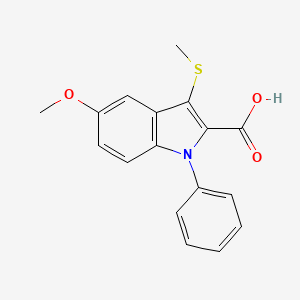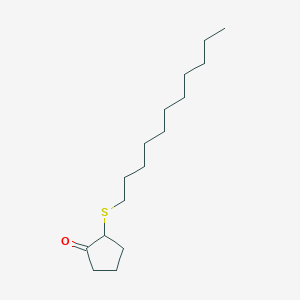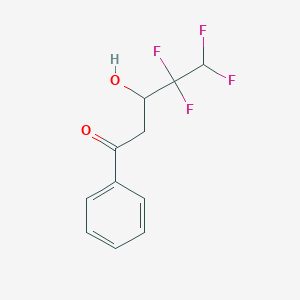
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is an organic compound with the molecular formula C11H10F4O2 This compound is characterized by the presence of four fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the fluorination of 3-hydroxy-1-phenylpentan-1-one using a fluorinating reagent such as sulfur tetrafluoride or a similar compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione.
Reduction: Formation of 4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The hydroxyl and phenyl groups also contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone
- 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentane-1,3-dione
Uniqueness
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
105602-59-3 |
|---|---|
Fórmula molecular |
C11H10F4O2 |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,9-10,17H,6H2 |
Clave InChI |
JLQZRPGPQGZMQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C(C(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


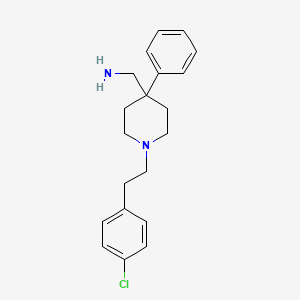
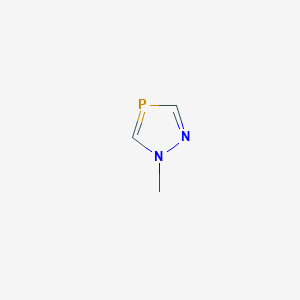


![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
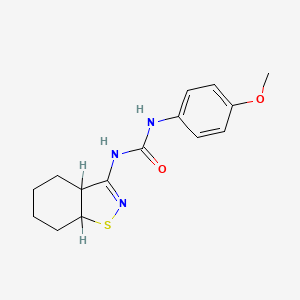
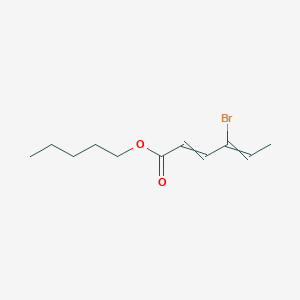

![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
mercury](/img/structure/B14342529.png)
